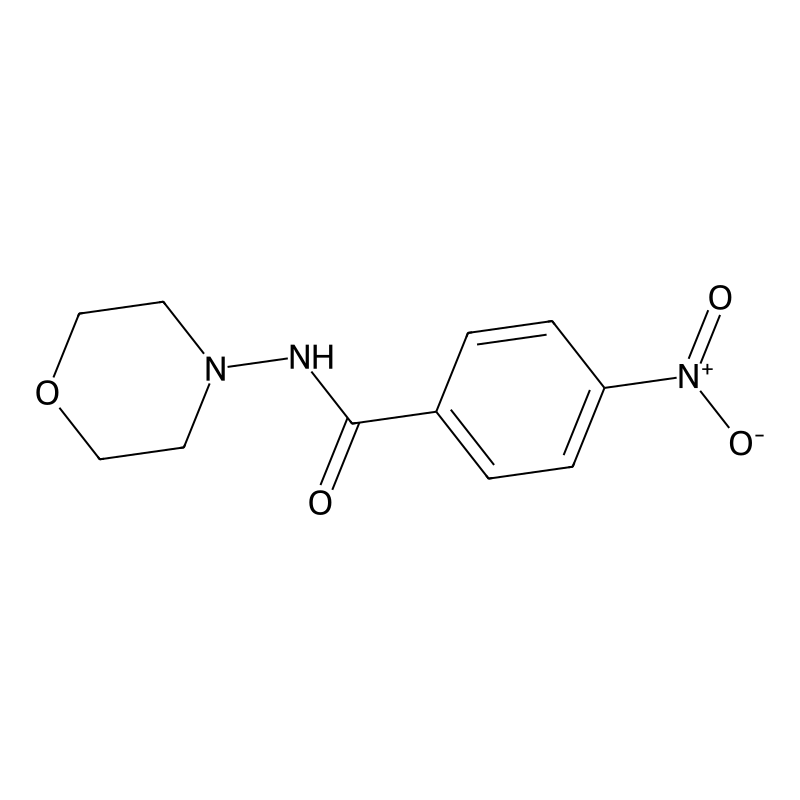

N-morpholin-4-yl-4-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Synthesis:

N-4-Morpholinyl-4-nitrobenzamide possesses an amide bond and a nitro group. Amides are a versatile functional group in organic chemistry and can participate in various reactions. The nitro group can also undergo reduction or substitution reactions. These features suggest N-4-morpholinyl-4-nitrobenzamide could be a potential precursor molecule for the synthesis of more complex organic compounds.

Crystal Engineering:

The presence of the amide bond and the aromatic ring system in N-4-morpholinyl-4-nitrobenzamide suggests it might have the ability to form hydrogen bonds and participate in π-π stacking interactions. These interactions are crucial for crystal packing and engineering new materials with specific properties. Further research would be needed to confirm this possibility.

N-morpholin-4-yl-4-nitrobenzamide is a synthetic compound characterized by its unique structure, which includes a morpholine ring and a nitro-substituted benzamide moiety. The chemical formula for this compound is C_{11}H_{12}N_{4}O_{3}, and it features a morpholine group at the nitrogen atom of the benzamide, which enhances its solubility and biological activity. The presence of the nitro group contributes to its reactivity and potential applications in medicinal chemistry.

- Reduction: The nitro group can be reduced to form an amine, which may enhance biological activity or alter the compound's properties .

- Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of additional substituents that may modify the compound's characteristics.

- Oxidation: In certain conditions, the morpholine or other substituents may be oxidized, leading to different derivatives with potentially varied biological activities .

Research indicates that N-morpholin-4-yl-4-nitrobenzamide exhibits significant biological activities, particularly in the field of pharmacology. Its structure allows it to interact with various biological targets:

- Antimicrobial Activity: Some studies suggest that compounds containing nitro groups exhibit antimicrobial properties, making N-morpholin-4-yl-4-nitrobenzamide a candidate for further investigation in this area .

- Anticancer Potential: Preliminary studies have indicated that similar compounds may possess anticancer properties, although specific data on N-morpholin-4-yl-4-nitrobenzamide is limited and requires further exploration .

The synthesis of N-morpholin-4-yl-4-nitrobenzamide typically involves several key steps:

- Formation of the Benzamide: The initial step often includes the reaction of 4-nitrobenzoic acid with morpholine in the presence of coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to promote amide bond formation.

- Purification: The crude product is usually purified through recrystallization or chromatography to obtain high-purity N-morpholin-4-yl-4-nitrobenzamide.

- Characterization: Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

N-morpholin-4-yl-4-nitrobenzamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs, particularly in treating infections or cancer.

- Chemical Research: It can be used as a building block for synthesizing more complex molecules in organic chemistry research.

Interaction studies involving N-morpholin-4-yl-4-nitrobenzamide focus on its binding affinity to biological targets:

- Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.

- Enzyme Inhibition: Studies may also explore its role as an inhibitor of specific enzymes, which could be relevant in drug design .

Several compounds share structural similarities with N-morpholin-4-yl-4-nitrobenzamide. Here are some notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N,N-dimethyl-4-nitrobenzamide | Contains dimethyl groups instead of morpholine | Enhanced lipophilicity, affecting bioavailability |

| N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide | Sulfonamide group addition | Potentially increased antibacterial activity |

| N-(morpholin-4-carbonothioyl)-4-nitrobenzamide | Contains a thioyl group | May exhibit different reactivity profiles |

These compounds exhibit varying degrees of biological activity and chemical properties, highlighting the unique profile of N-morpholin-4-yl-4-nitrobenzamide.